Product packaging for SJF-1521(Cat. No.:CAS No. 2230821-40-4)

SJF-1521

Cat. No.: B2634769
CAS No.: 2230821-40-4
M. Wt: 1074.66
InChI Key: XZNORRXEBCTXPB-KHBXAZQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Significance of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The Ubiquitin-Proteasome System is the primary pathway for the degradation of most intracellular proteins in eukaryotes. deduveinstitute.beresearchgate.net This complex system plays a vital role in maintaining cellular homeostasis by regulating the levels of a vast array of proteins involved in critical cellular processes, including cell cycle progression, differentiation, apoptosis, DNA repair, transcription, and immune responses. deduveinstitute.beresearchgate.netnih.gov Proteins targeted for degradation by the UPS are first marked by the covalent attachment of ubiquitin, a small regulatory protein. researchgate.net A chain of ubiquitin molecules, known as a polyubiquitin (B1169507) chain, serves as a signal for recognition by the 26S proteasome, a multi-catalytic protease complex. researchgate.netbiochempeg.comfrontiersin.org The proteasome then unfolds and degrades the tagged protein into small peptides. frontiersin.org Dysregulation of the UPS has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. nih.govfrontiersin.org

Principles of Proteolysis Targeting Chimeras (PROTACs) in Drug Discovery

Proteolysis Targeting Chimeras (PROTACs) are an innovative class of heterobifunctional molecules designed to hijack the UPS to induce targeted protein degradation. biochempeg.comnih.govportlandpress.comaurigeneservices.comtocris.comresearchgate.netbiochempeg.com First reported in 2001, PROTAC technology has rapidly evolved, offering a novel paradigm in drug discovery. nih.govportlandpress.combiochempeg.com

A typical PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two ligands. biochempeg.comnih.govaurigeneservices.comtocris.combiochempeg.comnih.govyoutube.comarxiv.org

ComponentFunction
POI Binding MoietyRecognizes and binds specifically to the target protein. biochempeg.comnih.govyoutube.com
E3 Ligase Binding MoietyRecruits a specific E3 ubiquitin ligase. biochempeg.comnih.govaurigeneservices.comtocris.comnih.govyoutube.com
LinkerConnects the POI and E3 ligase binding moieties, facilitating ternary complex formation. biochempeg.comnih.govaurigeneservices.comtocris.comnih.govyoutube.comarxiv.org

The design of each component, particularly the linker's length, flexibility, and chemical properties, is crucial for efficient PROTAC activity. biochempeg.comtocris.com Common E3 ligases targeted by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL), although others are also being explored. biochempeg.comnih.govtocris.comresearchgate.net

PROTACs function catalytically, meaning that a single PROTAC molecule can facilitate the ubiquitination and degradation of multiple target protein molecules. nih.govportlandpress.comtocris.comrevvity.comanr.frprogenra.com This is in contrast to traditional small-molecule inhibitors, which typically require stoichiometric binding to their target to block its activity. biochempeg.comrevvity.comanr.fr The mechanism involves the PROTAC simultaneously binding to the POI and the E3 ligase, bringing them into close proximity to form a ternary complex. biochempeg.comnih.govportlandpress.comaurigeneservices.comtocris.comanr.fr Within this complex, the E3 ligase catalyzes the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. biochempeg.comnih.govportlandpress.comaurigeneservices.comtocris.comprogenra.com Once the POI is ubiquitinated and released for degradation, the PROTAC molecule is free to bind to another POI and E3 ligase, initiating further degradation cycles. progenra.com

This catalytic mode of action offers several advantages over traditional inhibitors:

Potential for higher potency: Lower concentrations of PROTACs may be sufficient to achieve significant target protein depletion. biochempeg.comrevvity.com

Targeting of "undruggable" proteins: PROTACs can target proteins that lack a suitable binding pocket for traditional inhibitors, as they only require a binding site for recruitment, not necessarily for functional inhibition. biochempeg.comportlandpress.comrevvity.comanr.fr

Overcoming drug resistance: By inducing complete protein degradation, PROTACs may be effective against targets where resistance has emerged due to mutations affecting inhibitor binding or downstream signaling. biochempeg.comyoutube.comrevvity.com

Modulating non-enzymatic functions: PROTACs can eliminate the entire protein, thereby affecting both enzymatic and non-enzymatic functions, which is not possible with enzyme inhibitors alone. biochempeg.com

Improved selectivity: The requirement for forming a stable ternary complex provides an additional layer of selectivity, as the interaction between the POI and the E3 ligase, facilitated by the PROTAC, is crucial for efficient ubiquitination. nih.govrevvity.com

Overview of Receptor Tyrosine Kinases (RTKs) as Therapeutic Targets

Receptor Tyrosine Kinases (RTKs) are a large family of cell surface receptors that play critical roles in regulating a wide range of cellular processes, including cell proliferation, differentiation, survival, and metabolism. ontosight.aisinobiological.comfrontiersin.orgwjgnet.com They function as signal transducers, activating downstream signaling pathways upon binding to specific growth factors. ontosight.aifrontiersin.orgwjgnet.com

Dysregulation of RTK signaling, often due to mutations, amplification, or overexpression, is a common feature in many cancers and other diseases. ontosight.aisinobiological.comfrontiersin.orgwjgnet.commdpi.comnews-medical.nettandfonline.com This aberrant signaling can drive uncontrolled cell growth, survival, and metastasis, making RTKs attractive targets for therapeutic intervention. frontiersin.orgwjgnet.commdpi.comnews-medical.nettandfonline.complos.org Traditional approaches to targeting RTKs have primarily involved small-molecule kinase inhibitors and monoclonal antibodies aimed at blocking receptor activity or ligand binding. wjgnet.commdpi.com While these therapies have shown success in certain cancers, the emergence of resistance remains a significant challenge. frontiersin.orgmdpi.com

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1, is a prominent member of the RTK family. ontosight.aimdpi.com EGFR signaling is involved in essential cellular processes such as cell proliferation, differentiation, and survival. ontosight.aiplos.org Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, triggering downstream signaling cascades including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. ontosight.ainih.gov

Aberrant EGFR signaling is frequently observed in various human cancers, including lung, colorectal, breast, and head and neck cancers, and is often associated with advanced disease and poor prognosis. plos.orgscienceopen.com Overexpression or activating mutations in EGFR can lead to constitutive receptor activation, driving tumor growth and progression. news-medical.netnih.gov While EGFR inhibitors have been successful in treating certain cancers, particularly non-small cell lung cancer (NSCLC) with specific EGFR mutations, resistance mechanisms often develop, limiting their long-term efficacy. mdpi.comnih.gov

Position of SJF-1521 within the Landscape of Emerging PROTAC Technologies

This compound is a chemical compound that has emerged within the field of targeted protein degradation, specifically as a PROTAC molecule designed to target and degrade the Epidermal Growth Factor Receptor (EGFR). rndsystems.comtargetmol.comtocris.combio-techne.com Its development reflects the growing interest in leveraging the PROTAC modality to address challenging targets like RTKs, particularly in contexts where traditional inhibitors face limitations such as resistance.

This compound is described as a selective EGFR PROTAC degrader. rndsystems.comtocris.combio-techne.com It is composed of an EGFR inhibitor moiety, specifically lapatinib (B449), linked to a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. rndsystems.comtocris.combio-techne.com This design aims to bring EGFR into proximity with VHL, leading to EGFR ubiquitination and subsequent proteasomal degradation. Research indicates that this compound exhibits selectivity for EGFR, including mutant forms, over HER2, another member of the ErbB family. rndsystems.comtocris.combio-techne.com Studies have shown that this compound can induce the degradation of EGFR in cellular models, such as OVCAR8 cells. rndsystems.comtocris.combio-techne.com

The use of a VHL recruiting ligand in this compound positions it among a significant class of PROTACs that utilize this E3 ligase. tocris.comnih.gov The selection of lapatinib as the EGFR binding moiety is notable, as lapatinib is a well-established dual tyrosine kinase inhibitor targeting both EGFR and HER2. By incorporating it into a PROTAC structure, the aim is to induce degradation rather than just inhibition, potentially overcoming some limitations associated with kinase inhibition alone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H61ClFN7O9S B2634769 SJF-1521 CAS No. 2230821-40-4

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H61ClFN7O9S/c1-36-52(76-35-63-36)40-10-8-37(9-11-40)30-60-55(69)49-29-44(67)31-66(49)56(70)53(57(2,3)4)65-51(68)33-73-23-22-71-20-21-72-24-25-74-45-16-12-39(13-17-45)41-14-18-48-46(27-41)54(62-34-61-48)64-43-15-19-50(47(58)28-43)75-32-38-6-5-7-42(59)26-38/h5-19,26-28,34-35,44,49,53,67H,20-25,29-33H2,1-4H3,(H,60,69)(H,65,68)(H,61,62,64)/t44-,49+,53-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNORRXEBCTXPB-KHBXAZQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H61ClFN7O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Synthetic Methodologies of Sjf 1521

Rational Design Principles for SJF-1521 as an EGFR PROTAC Degrader

The rational design of this compound centers on bringing the EGFR into proximity with an E3 ubiquitin ligase to facilitate its degradation. This involves careful selection and integration of the individual molecular components.

Selection of the Epidermal Growth Factor Receptor (EGFR) Ligand Moiety

The design of this compound incorporates an EGFR inhibitor as the ligand moiety responsible for binding to the target protein, EGFR rndsystems.comtocris.comglpbio.commedchemexpress.com. Specifically, this compound comprises the EGFR inhibitor lapatinib (B449) rndsystems.comtocris.comglpbio.commedchemexpress.com. Lapatinib (PubChem CID not found in search results, but identified as Cat. No. 6811 by Tocris/R&D Systems rndsystems.comtocris.comfishersci.co.ukmedchemexpress.com) is a known dual tyrosine kinase inhibitor targeting EGFR and HER2 targetmol.com. The integration of lapatinib into the PROTAC structure allows this compound to specifically recognize and bind to EGFR rndsystems.comtocris.comglpbio.com.

Incorporation of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Recruiting Ligand

To induce degradation, this compound recruits an E3 ubiquitin ligase. The design utilizes a ligand that binds to the von Hippel-Lindau (VHL) protein, a well-established E3 ligase commonly employed in PROTAC technology rndsystems.comtocris.comnih.govfrontiersin.orgglpbio.comrndsystems.comnih.gov. The VHL ligand moiety in this compound is responsible for engaging the CRL2VHL E3 ligase complex, a crucial step in the ubiquitination cascade nih.gov. The specific VHL recruiting ligand used in this compound is linked to the rest of the molecule rndsystems.comtocris.comglpbio.com. While the exact structure of the VHL ligand in this compound is not explicitly detailed in the search results beyond being a "von Hippel-Lindau (VHL) recruiting ligand" rndsystems.comtocris.comglpbio.com, VHL ligands typically feature a (R)-hydroxyproline motif that interacts with Ser110 in the HIF1α binding site of VHL nih.govacs.org.

Design and Role of the Chemical Linker in Ternary Complex Formation

A chemical linker is essential in a PROTAC to connect the target protein ligand and the E3 ligase ligand nih.govmdpi.comfrontiersin.orgmdpi.comnih.gov. The linker's design, including its length and flexibility, is critical for facilitating the productive formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase mdpi.comrsc.org. This proximity is necessary for the E3 ligase to effectively ubiquitinate the target protein nih.govmdpi.comfrontiersin.orgmdpi.comnih.gov.

The IUPAC name of this compound provides insight into the linker structure: (2S,4R)-1-((S)-2-(tert-Butyl)-14-(4-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)phenoxy)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide rndsystems.comtocris.commedkoo.comnih.govtocris.com. This name indicates a linker containing multiple ethylene (B1197577) glycol units (specifically, a 6,9,12-trioxa-3-azatetradecanoyl chain), suggesting a flexible, hydrophilic linker design. Polyethylene glycol (PEG) linkers are commonly used in PROTACs to improve solubility and optimize ternary complex formation rsc.orgbio-techne.com. The linker in this compound connects the lapatinib moiety (derived from the quinazolin-6-yl portion) to the VHL ligand moiety (containing the (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide and tert-butyl groups) rndsystems.comtocris.commedkoo.comnih.govtocris.com. The specific length and composition of this linker are designed to orient the EGFR and VHL protein in a way that favors ubiquitination of EGFR.

Synthetic Strategies for this compound Construction

The synthesis of complex heterobifunctional molecules like this compound typically involves coupling the three main components: the EGFR ligand, the VHL ligand, and the linker. While detailed synthetic routes for this compound are not extensively described in the provided search results, the general strategies for PROTAC synthesis involve convergent or divergent approaches rsc.org.

Convergent and Divergent Synthetic Routes

Convergent synthesis involves preparing the ligand and linker components separately and then coupling them in a final step. Divergent synthesis starts from a common precursor, with different moieties being added sequentially. Given the complexity of this compound, a convergent approach, where the functionalized EGFR ligand and VHL ligand are synthesized and then coupled via the linker, is a likely strategy. This allows for the independent optimization of the synthesis of each complex fragment before the final coupling. The IUPAC name suggests the linker is attached to both the EGFR and VHL ligand components through amide bonds rndsystems.comtocris.commedkoo.comnih.govtocris.com.

Key Chemical Transformations and Reaction Conditions

The synthesis would involve standard organic chemistry transformations to construct each moiety and the linker, followed by coupling reactions. Based on the structure, key transformations would likely include:

Synthesis of the lapatinib-derived EGFR binding moiety, which involves a quinazoline (B50416) core.

Synthesis of the VHL binding moiety, including the substituted pyrrolidine (B122466) and thiazole (B1198619) rings.

Synthesis of the oligo(ethylene glycol) linker with appropriate functional groups (e.g., amines, carboxylic acids) for coupling.

Amide bond formation reactions to connect the linker to the EGFR and VHL ligand moieties. These reactions typically involve activating one of the coupling partners (e.g., converting a carboxylic acid to an activated ester or using coupling reagents) and reacting it with an amine.

Protection and deprotection strategies for various functional groups throughout the synthesis to ensure selective reactions.

Although specific reaction conditions for this compound are not provided, general PROTAC synthesis often employs techniques like solution-phase synthesis, and potentially solid-phase assisted methods for handling and purification nih.gov. The final product is typically purified using chromatographic techniques to achieve high purity (stated as ≥98% for this compound) rndsystems.comtocris.comtocris.combio-techne.com. Analytical techniques such as HPLC, NMR, and Mass Spectrometry are used to confirm the structure and purity tocris.com.

Research Findings Related to this compound Design and Synthesis

Research on this compound has demonstrated its biological activity as a selective EGFR degrader. Studies have shown that this compound induces the degradation of EGFR in OVCAR8 cells and exhibits selectivity for EGFR, including mutant forms, over HER2 rndsystems.comtocris.comglpbio.com. This selectivity is a key research finding related to its design, suggesting that the specific combination of the lapatinib-derived moiety, the VHL ligand, and the linker design effectively promotes the degradation of EGFR without significantly impacting HER2, despite lapatinib being a dual inhibitor targetmol.comrndsystems.comtocris.comglpbio.com. The PROTAC mechanism allows for this differential activity compared to the parent inhibitor.

While detailed data tables on synthesis yields or specific reaction parameters are not available in the provided snippets, the reported purity (≥98%) indicates successful synthetic strategies were employed rndsystems.comtocris.comtocris.combio-techne.com. The molecular formula (C57H61ClFN7O9S) and molecular weight (1074.66) have been confirmed through analytical methods rndsystems.comtocris.comglpbio.commedkoo.comtocris.combio-techne.comcymitquimica.com.

Stereochemical Considerations in this compound Synthesis

For this compound, the presence of defined stereocenters is evident from its reported chemical nomenclature. The IUPAC name associated with PubChem CID 135157094, (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, explicitly denotes specific stereochemical configurations at multiple positions, including (2S,4R) within a pyrrolidine moiety and (2S) at another chiral center.

The synthesis of this compound must therefore involve stereoselective or stereospecific reactions to ensure the correct absolute and relative configurations of these chiral centers. Achieving the desired stereochemistry is crucial for the proper folding and interaction of the PROTAC with both EGFR and the recruiting E3 ligase, which is essential for the formation of the ternary complex and subsequent targeted degradation of EGFR. Control over stereochemistry during synthesis is typically achieved through the use of chiral starting materials, stereoselective reagents, or asymmetric catalytic methods.

Mechanistic Elucidation of Sjf 1521 S Action

Molecular Interactions in Ternary Complex Formation

The core of SJF-1521's mechanism lies in its ability to simultaneously bind to both EGFR and the VHL E3 ubiquitin ligase, effectively bridging them to form a ternary complex. tocris.combio-techne.combio-techne.comnih.gov this compound is composed of an EGFR-binding ligand (derived from lapatinib), a linker, and a VHL-recruiting ligand. tocris.comrndsystems.com

Binding Affinity and Specificity with EGFR

Engagement with the VHL E3 Ubiquitin Ligase

This compound contains a ligand that specifically recruits the VHL E3 ubiquitin ligase complex. tocris.comrndsystems.com The VHL complex is a well-characterized E3 ligase that plays a crucial role in the ubiquitination and degradation of various cellular proteins, notably Hypoxia-Inducible Factors (HIFs). wikipedia.orgnih.gov By binding to VHL, this compound redirects the ligase's activity towards EGFR. tocris.comrndsystems.com The interaction between PROTACs and E3 ligases like VHL is critical for initiating the ubiquitination cascade. tocris.combio-techne.combio-techne.comnih.gov Research indicates that the structural plasticity of E3 ligases like VHL can accommodate different protein targets within ternary complexes, even with ligands of varying binding affinities. nih.gov

Structural Basis for this compound-Mediated Ternary Complex Stability

The formation and stability of the ternary complex are crucial for efficient protein degradation. While detailed structural data specifically for the this compound:EGFR:VHL complex were not found, the general principle of PROTAC-mediated degradation involves the linker length and composition playing a significant role in orienting the target protein and the E3 ligase for optimal ubiquitin transfer. nih.gov The specific design of this compound, with its lapatinib-derived EGFR binder, linker, and VHL ligand, facilitates the induced proximity required for VHL to ubiquitinate EGFR. tocris.comrndsystems.com The stability of the ternary complex can influence the efficiency of ubiquitination. nih.gov

Ubiquitination Cascade Induction by this compound

Upon formation of the ternary complex, the recruited VHL E3 ubiquitin ligase catalyzes the transfer of ubiquitin molecules onto lysine (B10760008) residues of the target protein, EGFR. bio-techne.combio-techne.comnih.govwikipedia.orgrndsystems.com This process, known as ubiquitination or ubiquitylation, marks EGFR for degradation by the 26S proteasome. bio-techne.combio-techne.comnih.govwikipedia.orgrndsystems.com

Substrate Recognition and Polyubiquitination of EGFR

Within the ternary complex, VHL recognizes specific lysine residues on EGFR as substrates for ubiquitination. wikipedia.orgrndsystems.com The proximity induced by this compound is essential for this recognition and subsequent ubiquitin transfer. tocris.combio-techne.combio-techne.comnih.gov Typically, polyubiquitin (B1169507) chains, often linked via Lysine 48 (K48) of ubiquitin, are attached to the target protein, signaling it for proteasomal degradation. wikipedia.org While direct experimental data showing the specific ubiquitination sites on EGFR mediated by this compound were not found, the mechanism of PROTACs generally involves the formation of such polyubiquitin chains. bio-techne.combio-techne.comnih.govwikipedia.org this compound has been shown to induce the degradation of EGFR in cellular models. tocris.comrndsystems.commedkoo.commedchemexpress.com

Proteasomal Degradation Pathway Activation

This compound functions by recruiting an E3 ubiquitin ligase to the target protein, EGFR. This recruitment facilitates the transfer of ubiquitin molecules to EGFR, marking it for degradation by the proteasome nih.govfrontiersin.orgvcu.edu. The UPS is a critical cellular pathway responsible for maintaining protein homeostasis by degrading damaged or unneeded proteins nih.govvcu.edu. PROTACs like this compound exploit this endogenous machinery to achieve targeted protein knockdown nih.govfrontiersin.orgresearchgate.net. The catalytic nature of PROTACs allows a single molecule to mediate the ubiquitination and degradation of multiple target protein molecules frontiersin.orgvcu.edubio-techne.com.

Recruitment of the 26S Proteasome

The ubiquitination of EGFR, mediated by the E3 ligase recruited by this compound, serves as a signal for the 26S proteasome nih.govresearchgate.netvcu.edu. The 26S proteasome is a large protein complex responsible for degrading poly-ubiquitinated proteins vcu.edumdpi.com. It recognizes the poly-ubiquitin chain attached to the target protein, unfolds it, and translocates it into its catalytic core for degradation into smaller peptides mdpi.com. This compound's ability to induce polyubiquitination of EGFR is crucial for its efficient recognition and subsequent degradation by the 26S proteasome whiterose.ac.uk.

Dynamics of EGFR Degradation Kinetics

Research findings indicate that this compound induces the degradation of EGFR in various cell lines, including OVCAR8 cells tocris.combio-techne.commedchemexpress.commedchemexpress.com. The degradation process is typically dose-dependent, meaning that higher concentrations of this compound generally lead to more extensive degradation of EGFR. The kinetics of degradation can vary depending on the cell line and experimental conditions, but generally, targeted protein degradation by PROTACs can be rapid and sustained frontiersin.org. Studies with other PROTACs have shown significant protein degradation within a few hours frontiersin.org. While specific detailed kinetic data for this compound across a range of concentrations and time points were not extensively detailed in the provided search results, its classification as a PROTAC degrader implies a mechanism that leads to the reduction of EGFR protein levels over time. This compound has been shown to induce EGFR degradation in OVCAR8 cells tocris.combio-techne.commedchemexpress.commedchemexpress.com.

Cellular and Subcellular Localization Studies of this compound Activity

The cellular and subcellular localization of this compound is critical for its function as a PROTAC. For this compound to mediate the degradation of EGFR, it must be able to enter the cell and access the compartments where EGFR and the VHL E3 ligase are present to form the ternary complex nih.gov. PROTACs are generally designed as cell-permeable small molecules to facilitate their entry into cells bio-techne.com. Once inside the cell, this compound needs to co-localize with both EGFR and VHL to effectively induce degradation. While specific detailed studies on the subcellular localization of this compound itself were not found, the mechanism of PROTACs dictates that the formation of the ternary complex and subsequent ubiquitination occur within the cellular compartments where the target protein and the recruited E3 ligase reside, primarily the cytosol and nucleus for many targets degraded by the UPS mdpi.com. Research on other PROTACs and targeted protein degradation mechanisms highlights the importance of intracellular localization for efficient target engagement and degradation nih.govlife-science-alliance.orgelifesciences.org.

Biological Activity and Selectivity Profiles of Sjf 1521

In Vitro Degradation Efficacy in Cellular Models

Studies have investigated the capacity of SJF-1521 to induce EGFR degradation in various cellular contexts. This compound has been shown to induce the degradation of EGFR in OVCAR8 cells. medkoo.comrndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.comamericanchemicalsuppliers.com Furthermore, its activity has been evaluated against specific EGFR mutant forms in relevant cell lines. revvity.comrevvity.com

This compound is reported to induce the degradation of EGFR in OVCAR8 cells. medkoo.comrndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.comamericanchemicalsuppliers.com While specific quantitative data such as DC50 values for wild-type EGFR degradation by this compound in OVCAR8 cells are not explicitly detailed in the provided information, the consistent mention of degradation in this cell line indicates activity against EGFR, which is often studied in its wild-type form in certain contexts.

This compound exhibits activity against EGFR, including mutant forms. medkoo.comrndsystems.comtocris.combio-techne.com Investigations have included assessing the ability of this compound to induce the degradation of specific EGFR mutants. For instance, this compound was evaluated for its capacity to induce the degradation of mutant EGFR L858R in H3255 cells and mutant EGFR Del19 in HCC827 cells. revvity.comrevvity.com These studies indicated a dose-dependent decrease in the levels of these mutant EGFR proteins upon treatment with PROTAC compounds, including this compound, and DC50 values were assessed. revvity.comrevvity.com

Selectivity Assessment of this compound

A key characteristic of this compound highlighted in research is its selectivity profile, particularly concerning other members of the HER receptor family.

This compound is described as selectively degrading EGFR while preserving HER2. targetmol.combio-techne.comtargetmol.com This selectivity for EGFR over HER2 is a notable feature of this compound. medkoo.comrndsystems.comtocris.combio-techne.com In contrast, a related compound, SJF-1528, has been reported to degrade both EGFR and HER2, underscoring the differential selectivity achieved with this compound. bio-techne.comrndsystems.com The ability of this compound to selectively target EGFR degradation while sparing HER2 suggests a potential advantage in therapeutic contexts where differential modulation of these receptors is desired.

Information specifically detailing comprehensive off-target protein degradation analysis for this compound is limited in the provided sources. However, PROTACs in general are designed to achieve high selectivity, partly due to the requirement for the formation of a productive ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. nih.govkymeratx.com The potential for off-target effects at high concentrations, sometimes referred to as the "hook effect," is a general consideration in the study of PROTACs. kymeratx.com One study utilized this compound as an "off-target antigen specificity PROTAC" in experiments involving SJF-1528 and HER2-targeting antibodies, suggesting its use as a control for non-specific interactions in that specific context. researchgate.net

Functional Cellular Responses to this compound-Mediated Degradation

Impact on Downstream Signaling Pathways (e.g., MAPK/ERK, PI3K/Akt)

EGFR is a receptor tyrosine kinase that plays a crucial role in activating several downstream signaling cascades upon ligand binding, including the MAPK/ERK and PI3K/Akt pathways. mednexus.orgrevvity.com These pathways are involved in fundamental cellular processes such as cell growth, differentiation, cell cycle progression, angiogenesis, cell motility, and inhibition of apoptosis. mednexus.orgplos.org By inducing the degradation of EGFR, this compound is expected to disrupt the activation of these downstream pathways. While specific detailed research findings on this compound's direct impact on MAPK/ERK and PI3K/Akt signaling were not extensively detailed in the search results, the known mechanism of EGFR signaling suggests that its degradation by this compound would lead to a reduction in the activation of these pathways. Inhibition of EGFR signaling is considered important for suppressing the development of certain cancers. mednexus.org

Structure Activity Relationship Sar Studies for Sjf 1521 Analogs

Modifications of the EGFR-Binding Moiety

The EGFR-binding moiety in a PROTAC is responsible for recognizing and binding to the target protein, EGFR in the case of SJF-1521. The choice and modification of this ligand significantly influence the PROTAC's ability to engage the target and recruit the E3 ligase to the proximity of the protein for ubiquitination.

This compound incorporates Lapatinib (B449) as its EGFR-binding ligand. mims.comwikidata.orgflybase.orguni.lu Lapatinib is a known small-molecule inhibitor of EGFR and HER2 kinases. mims.comciteab.comuni.lu

Impact on Target Engagement and Degradation Potency

The affinity and specificity of the EGFR-binding moiety for EGFR are fundamental to the PROTAC's mechanism of action. High-affinity binding can favor the formation of the binary complex between the PROTAC and EGFR. However, for PROTACs, extremely high binary affinity is not always the sole determinant of degradation efficiency; the ability to effectively form a productive ternary complex is paramount.

This compound has demonstrated selective degradation of EGFR, including mutant forms, over HER2. mims.comwikidata.orgflybase.orgciteab.com This selectivity profile suggests that the Lapatinib moiety, within the context of the this compound PROTAC structure, is presented in a way that favors EGFR engagement leading to degradation, while its interaction with HER2 does not efficiently lead to degradation. In contrast, a related PROTAC, SJF-1528, is described as a potent EGFR degrader that also degrades HER2, indicating that structural differences, potentially within the EGFR-binding moiety or other parts of the molecule, can alter the degradation profile and selectivity between closely related targets like EGFR and HER2. uni.lu

Detailed research findings on specific modifications to the Lapatinib moiety within this compound analogs and their quantitative impact on EGFR engagement and degradation potency were not extensively available in the provided search results. However, the general principles of PROTAC SAR suggest that even subtle changes to the warhead's structure or the point of linker attachment can significantly affect binding orientation, ternary complex formation, and ultimately, degradation efficiency.

Exploration of Alternative EGFR Ligands

Exploring alternative EGFR ligands beyond Lapatinib in the design of this compound analogs could offer avenues to modulate target engagement, improve potency, alter selectivity profiles (e.g., towards specific EGFR mutations), or enhance pharmacokinetic properties. The field of EGFR-targeted therapies has yielded various small-molecule inhibitors, peptides, and antibodies that could potentially serve as starting points for designing new EGFR-binding moieties for PROTACs.

While the provided information identifies Lapatinib as the EGFR binder in this compound mims.comwikidata.orgflybase.orguni.lu, specific details on SAR studies involving the replacement of Lapatinib with other EGFR ligands within the this compound structural framework were not detailed in the search results. Such studies would typically involve synthesizing analogs where the Lapatinib part is replaced by other known EGFR binders and evaluating their impact on ternary complex formation and EGFR degradation efficiency.

Linker Engineering and its Influence on PROTAC Activity

The linker is a critical component of a PROTAC, connecting the target protein binding ligand and the E3 ligase recruiting ligand. It is far more than a simple spacer; its properties significantly influence the PROTAC's ability to bring the target protein and the E3 ligase into close proximity in a favorable orientation for ubiquitination.

The structure of this compound includes a linker that joins the Lapatinib and VHL-recruiting moieties. mims.comwikidata.orgflybase.org Based on the chemical structure provided for this compound (PubChem CID 135157094), the linker appears to contain repeating ethylene (B1197577) glycol units, characteristic of a PEG-like linker. mims.comwikidata.org

Effects of Linker Length, Rigidity, and Chemical Composition

The length, rigidity, and chemical composition of the linker can profoundly impact PROTAC activity.

Length: The linker must be of an appropriate length to bridge the distance between the binding sites on the target protein and the E3 ligase within the ternary complex. If the linker is too short or too long, it can hinder productive complex formation.

Rigidity/Flexibility: Flexible linkers (like PEG or alkyl chains) offer conformational freedom, which can be advantageous in accommodating different binding orientations. However, overly flexible linkers might lead to unproductive conformations. Rigid linkers can pre-organize the molecule into a conformation favorable for ternary complex formation but might be less tolerant of variations in binding site geometry.

Chemical Composition: The chemical nature of the linker (e.g., hydrophilicity, presence of hydrogen bond donors/acceptors) can influence the PROTAC's solubility, cell permeability, and interactions within the cellular environment and the ternary complex. PEG-based linkers, like the one in this compound, are often used to improve hydrophilicity and solubility.

While the general importance of these linker properties is well-established in PROTAC design, specific data detailing SAR studies of this compound analogs with systematic variations in linker length, rigidity, or composition and their direct impact on degradation efficiency were not explicitly found in the provided search results. Such studies would typically involve synthesizing a series of analogs with different linkers and evaluating their effect on EGFR degradation potency and kinetics.

Optimization for Ternary Complex Formation Efficiency

Effective PROTAC activity relies on the efficient formation of a stable and productive ternary complex between the target protein (EGFR), the PROTAC molecule, and the E3 ligase (VHL in this case). The linker plays a crucial role in orienting the EGFR-bound moiety and the VHL-recruiting ligand correctly to facilitate protein-protein interactions between EGFR and VHL.

Optimization of the linker aims to identify structures that promote the formation of a ternary complex geometry conducive to the transfer of ubiquitin from the E2 enzyme (recruited by the E3 ligase) to lysine (B10760008) residues on the target protein. Factors such as the linker's length and flexibility influence the possible conformations the PROTAC can adopt when bound to both proteins, thereby affecting the likelihood and stability of the ternary complex.

Data specifically detailing the optimization of the linker in this compound for ternary complex formation efficiency through biophysical methods (e.g., surface plasmon resonance or isothermal titration calorimetry to measure ternary complex cooperativity) was not available in the provided search results.

E3 Ligase Ligand Variations

The choice of E3 ubiquitin ligase to be recruited is a critical decision in PROTAC design, as it influences which E3 ligase machinery is hijacked for target ubiquitination. Different E3 ligases have varying tissue expression patterns, substrate specificities, and interaction surfaces, all of which can impact the PROTAC's activity and selectivity.

This compound utilizes a von Hippel-Lindau (VHL) recruiting ligand. mims.comwikidata.orgflybase.org VHL is one of the most commonly employed E3 ligases in PROTAC design, alongside Cereblon (CRBN).

SAR studies involving variations in the E3 ligase ligand for this compound analogs would explore replacing the VHL ligand with ligands for other E3 ligases, such as CRBN, MDM2, or IAP proteins. Such variations could lead to differences in degradation potency, efficacy across different cell lines (due to varying E3 ligase expression levels), and potentially altered off-target effects if the new E3 ligase ligand interacts with other cellular proteins.

Investigation of Different E3 Ligase Binders (e.g., Cereblon-recruiting ligands)

This compound is reported to utilize a von Hippel-Lindau (VHL) recruiting ligand as its E3 ligase binder tocris.comrndsystems.com. The choice of E3 ligase binder is a critical determinant of a PROTAC's activity and specificity. Different E3 ligases recruit distinct sets of protein substrates for ubiquitination nih.gov. By changing the E3 ligase ligand component of a PROTAC, researchers can potentially alter the efficiency of target degradation and the spectrum of other proteins that might be unintentionally degraded (off-target effects).

While this compound specifically recruits VHL, other PROTACs targeting EGFR or other proteins utilize different E3 ligases, such as Cereblon (CRBN) tocris.commedchemexpress.comrndsystems.com. For instance, MS 154 is described as a potent and selective cereblon-recruiting degrader of mutant EGFR tocris.comrndsystems.com. This highlights that the E3 ligase recruited significantly impacts the PROTAC's characteristics, including potentially its degradation profile and cellular activity. Investigating this compound analogs that recruit different E3 ligases, such as Cereblon, could reveal alternative degradation pathways or improved efficacy/selectivity profiles. However, the provided information focuses on this compound's VHL-recruiting nature.

Ligase Specificity and its Role in Degradation Spectrum

The specificity of the E3 ligase recruited by a PROTAC directly influences the PROTAC's degradation spectrum. E3 ligases are the primary determinants of substrate recognition within the ubiquitination pathway nih.gov. A PROTAC brings the target protein into close proximity with the recruited E3 ligase, facilitating the transfer of ubiquitin to the target. The inherent substrate specificity of the chosen E3 ligase, in addition to the target protein binder's specificity, dictates which proteins are likely to be ubiquitinated and degraded.

For this compound, the recruitment of VHL is intended to specifically target EGFR for degradation tocris.comrndsystems.com. The selectivity of this compound for EGFR over HER2 suggests a degree of specificity in the induced degradation tocris.comrndsystems.com. However, PROTACs can sometimes induce the degradation of proteins other than the intended target, known as off-target degradation, which can be influenced by the E3 ligase recruited and the formation of unintended ternary complexes nih.gov. Understanding the interaction between this compound, EGFR, and the VHL ligase, as well as potential interactions with other proteins and VHL, is crucial for fully characterizing its degradation spectrum. SAR studies exploring modifications to the VHL ligand or the linker could potentially modulate this specificity and minimize off-target effects.

Preclinical Pharmacological Investigations of Sjf 1521

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Focus)

In vitro ADME studies are crucial in preclinical development to assess how a compound is handled by biological systems before in vivo evaluation. These studies provide insights into a compound's potential for absorption, distribution, metabolism, and excretion.

Metabolic Stability and Identification of Metabolic Pathways (Non-human focus)

Metabolic stability studies evaluate the susceptibility of a compound to enzymatic breakdown, primarily by liver enzymes, in non-human systems. Common in vitro models include liver microsomes and hepatocytes from various preclinical species such as rats, mice, dogs, and monkeys. These studies help predict in vivo clearance and identify potential metabolic pathways and the enzymes involved. Metabolic stability is typically expressed as intrinsic clearance (CLint) or half-life (t1/2), representing the rate at which the parent compound is metabolized.

While these studies are standard for characterizing novel compounds, specific quantitative data regarding the metabolic stability of SJF-1521 in non-human liver microsomes or hepatocytes, or the identification of its specific metabolic pathways in these systems, were not available in the consulted literature.

Preclinical SpeciesIn Vitro ModelMetabolic Stability (e.g., t1/2 or CLint)Major Metabolic Pathways Identified
RatLiver MicrosomesData Not AvailableData Not Available
DogLiver MicrosomesData Not AvailableData Not Available
MonkeyLiver MicrosomesData Not AvailableData Not Available
RatHepatocytesData Not AvailableData Not Available
DogHepatocytesData Not AvailableData Not Available
MonkeyHepatocytesData Not AvailableData Not Available

Plasma Protein Binding Characteristics (Preclinical Focus)

Plasma protein binding (PPB) is a significant factor influencing the distribution and clearance of a drug. The extent to which a compound binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, affects the fraction of free, unbound drug available to interact with its target, undergo metabolism, and be excreted. Equilibrium dialysis is a widely accepted method for assessing PPB in preclinical plasma.

Specific data detailing the percentage of plasma protein binding of this compound in preclinical species was not found in the reviewed sources. General information suggests that extensive plasma protein binding can limit the free compound available for cellular access and may slow metabolism and elimination.

Preclinical SpeciesMethod% Plasma Protein Binding
RatEquilibrium DialysisData Not Available
DogEquilibrium DialysisData Not Available
MonkeyEquilibrium DialysisData Not Available

In Vivo Preclinical Efficacy Studies (Animal Models)

In vivo preclinical efficacy studies in animal models are essential to evaluate a compound's therapeutic potential in a complex biological system and to confirm its mechanism of action.

Evaluation of this compound in Xenograft Models and Other Relevant Disease Models

Xenograft models, where human cancer cells are implanted into immunocompromised animals (commonly mice), are frequently used to assess the in vivo antitumor activity of novel compounds, including PROTACs. These models allow for the evaluation of a compound's ability to inhibit tumor growth or induce tumor regression.

Animal Model TypeSpecific Model (e.g., Cell Line Xenograft)Disease RelevanceKey Efficacy Findings (e.g., Tumor Volume Change)
Mouse XenograftData Not AvailableData Not AvailableData Not Available
Other Relevant ModelsData Not AvailableData Not AvailableData Not Available

Analysis of Target Degradation in Tissues

A key aspect of evaluating PROTACs in vivo is confirming that they induce degradation of the target protein in relevant tissues. This is typically assessed by analyzing target protein levels in tissue samples collected from treated animals using techniques such as Western blotting. Demonstrating target degradation in tumors or other affected tissues provides evidence that the PROTAC is functioning as intended in vivo.

Although this compound has been shown to induce EGFR degradation in OVCAR8 cells in vitro, specific data detailing the extent and duration of EGFR degradation in tissues from animals treated with this compound were not found in the available information.

Tissue TypeTarget ProteinMethod of AnalysisKey Findings (e.g., % Degradation)
TumorEGFRData Not AvailableData Not Available
OtherEGFRData Not AvailableData Not Available

Pharmacodynamic Biomarker Assessment (e.g., downstream pathway modulation)

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the pharmacological response to a therapeutic intervention, including modulation of downstream signaling pathways. Assessing PD biomarkers in preclinical studies can provide evidence of target engagement and pathway modulation in vivo, correlating with potential efficacy. Examples include measuring changes in the phosphorylation status of proteins downstream of the target or assessing the levels of proteins involved in related cellular processes.

Specific data on pharmacodynamic biomarkers assessed in response to this compound treatment in preclinical animal models, such as the modulation of downstream signaling pathways regulated by EGFR, were not identified in the consulted literature.

BiomarkerType (e.g., Protein Level, Phosphorylation)Tissue/Sample TypeKey Findings (e.g., Change in Level/Activity)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Challenges and Future Research Directions for Sjf 1521 and Protacs

Overcoming Biological Barriers for In Vivo Application

A primary hurdle for the in vivo application of SJF-1521 and other PROTACs lies in overcoming fundamental biological barriers. Due to their larger molecular size compared to traditional small-molecule inhibitors, PROTACs often exhibit poor cellular permeability, which can limit their access to intracellular targets. wuxiapptec.com Furthermore, achieving and maintaining systemic stability is crucial for therapeutic efficacy. The complex structure of PROTACs makes them susceptible to metabolic degradation, which can affect their pharmacokinetic profile and bioavailability. wuxiapptec.com

Key Biological Barriers for PROTACs like this compound:

Barrier Description Implication for this compound
Cellular Permeability The ability to cross the cell membrane to reach the intracellular EGFR target. The relatively high molecular weight of this compound may hinder its passive diffusion across the cell membrane.
Systemic Stability Resistance to metabolic breakdown in the bloodstream and tissues. The linker and ligand components of this compound could be targets for metabolic enzymes, potentially leading to rapid clearance.
Solubility The ability to dissolve in physiological fluids for administration and distribution. Poor aqueous solubility can limit formulation options and reduce absorption.

| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. | Due to their physicochemical properties, many PROTACs, likely including this compound, face challenges in being developed as oral therapeutics. wuxiapptec.com |

Addressing Potential Mechanisms of Resistance to this compound

As with many targeted therapies, the emergence of resistance is a significant concern for the long-term efficacy of this compound. Resistance to EGFR-targeted therapies can arise through various mechanisms. nih.gov For PROTACs, resistance can be even more complex, involving not only the target protein but also the cellular machinery they hijack.

Potential mechanisms of resistance to this compound include mutations in the E3 ligase, specifically VHL, which would prevent the PROTAC from effectively recruiting the degradation machinery. nih.gov While mutations in the target protein, EGFR, that prevent inhibitor binding are a common resistance mechanism for traditional tyrosine kinase inhibitors (TKIs), PROTACs may be able to overcome some of these by still inducing degradation. nih.govtandfonline.com However, mutations that alter the conformation of EGFR in a way that prevents the formation of a stable ternary complex (EGFR-SJF-1521-VHL) could still lead to resistance. nih.gov Additionally, adaptations within the proteasome system itself could potentially reduce the efficiency of protein degradation.

Potential Resistance Mechanisms:

E3 Ligase Mutations: Alterations in VHL that disrupt its interaction with the this compound VHL ligand. nih.gov

Target Protein Mutations: Changes in EGFR that prevent the formation of a stable ternary complex.

Drug Efflux: Increased expression of transporter proteins that pump this compound out of the cell.

Understanding these potential resistance mechanisms is crucial for developing strategies to circumvent them, such as combination therapies or next-generation PROTACs.

Expansion of this compound's Target Profile

This compound is designed to be a selective EGFR degrader. However, the principles of its design could be applied to target other oncogenic receptor tyrosine kinases (RTKs) with structural similarities to EGFR. The warhead of this compound, derived from lapatinib (B449), is known to have activity against other members of the ErbB family, such as HER2. While this compound is reported to be selective for EGFR, modifications to the linker or the VHL ligand could potentially modulate its selectivity profile.

Future research could explore the rational design of this compound analogs to intentionally broaden or shift their target profile. This could lead to the development of PROTACs that can simultaneously degrade multiple oncogenic drivers, potentially offering a more comprehensive anti-cancer activity and a strategy to overcome certain types of resistance. The selectivity of PROTACs is not solely determined by the binding affinity of the warhead but also by the formation of a stable and productive ternary complex, offering an additional layer of specificity that can be engineered. nih.gov

Development of Advanced Delivery Systems for PROTACs

To address the challenges of poor permeability and bioavailability, the development of advanced delivery systems for PROTACs is an active area of research. These systems aim to protect the PROTAC from premature degradation, improve its solubility, and facilitate its delivery to target tissues.

Examples of Advanced Delivery Systems for PROTACs:

Nanoparticles: Encapsulating PROTACs within lipid or polymeric nanoparticles can improve their pharmacokinetic properties and enable targeted delivery.

Antibody-Drug Conjugates (ADCs): Attaching a PROTAC to an antibody that recognizes a tumor-specific antigen can direct the degrader specifically to cancer cells.

Prodrugs: Modifying the PROTAC into an inactive prodrug that is converted to the active form at the target site can improve its therapeutic index.

These delivery strategies hold the potential to significantly enhance the in vivo efficacy of this compound and other PROTACs, making them more viable as clinical candidates.

Computational and Structural Biology Approaches in this compound Design and Optimization

Computational and structural biology play a pivotal role in the rational design and optimization of PROTACs like this compound. jbei.orgstjude.org These approaches provide atomic-level insights into the interactions between the PROTAC, the target protein, and the E3 ligase, which are crucial for forming a stable and efficient ternary complex.

High-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy can be used to visualize the ternary complex, revealing the key protein-protein and protein-ligand interactions. jbei.org This information is invaluable for optimizing the linker length and composition, as well as the choice of warhead and E3 ligase ligand to enhance degradation efficiency and selectivity. bohrium.com

Computational modeling and molecular dynamics simulations can predict the stability of the ternary complex and guide the design of new PROTACs with improved properties. youtube.com These in silico methods can help to prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Exploring Synergistic Effects of this compound with Other Preclinical Therapeutic Strategies

Combining this compound with other therapeutic agents is a promising strategy to enhance its anti-cancer activity and overcome potential resistance. The degradation of EGFR by this compound can lead to the inhibition of downstream signaling pathways, which may sensitize cancer cells to other drugs.

Potential Synergistic Combinations:

With other TKIs: For instance, combining an EGFR degrader with an inhibitor of a downstream kinase like MEK could lead to a more profound and durable pathway inhibition.

With chemotherapy: Depleting EGFR could make cancer cells more susceptible to the cytotoxic effects of traditional chemotherapeutic agents.

With immunotherapy: The cellular stress and release of tumor antigens resulting from EGFR degradation might enhance the efficacy of immune checkpoint inhibitors.

Preclinical studies exploring these and other combinations will be essential to identify the most effective therapeutic strategies and to provide a rationale for future clinical trials involving this compound or similar EGFR-degrading PROTACs.

Conclusion

Summary of Key Research Findings on SJF-1521's Mechanism and Preclinical Potential

This compound is characterized as a selective PROTAC® Degrader targeting EGFR. mims.comwikidata.orgflybase.orguni.luciteab.com Structurally, it is a heterobifunctional molecule that incorporates the EGFR inhibitor lapatinib (B449) linked to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. mims.comwikidata.orgflybase.org This design facilitates the formation of a ternary complex between EGFR, this compound, and VHL, leading to the ubiquitination of EGFR and its subsequent degradation by the proteasome. This catalytic mechanism allows PROTACs to potentially achieve sustained target knockdown.

Preclinical studies have demonstrated that this compound exhibits selectivity for EGFR, including various mutant forms, over the closely related receptor HER2. mims.comwikidata.orgflybase.orguni.luciteab.com It has been shown to induce the degradation of EGFR in OVCAR8 cells. mims.comwikidata.orgflybase.orguni.lu Comparative studies with other lapatinib-based degraders, such as SJF-1528, indicate that this compound specifically favors EGFR degradation. Furthermore, research exploring novel applications of PROTACs suggests that molecules targeting cell surface proteins, like EGFR, can enhance the internalization of antibodies or antibody-drug conjugates (ADCs) directed at the same target, potentially improving ADC efficacy. However, the extent of this enhanced internalization can be dependent on the specific degrader's target preference, as observed when comparing this compound and SJF-1528 in promoting trastuzumab internalization.

The technical specifications of this compound, as reported in research and by suppliers, are summarized in the table below:

PropertyValueSource
Molecular Weight1074.66 / 1074.65 mims.comwikidata.orgflybase.orgciteab.com
FormulaC₅₇H₆₁ClFN₇O₉S mims.comwikidata.orgflybase.orgciteab.com
Purity≥98% (HPLC) mims.comwikidata.orgflybase.org
SolubilitySoluble to 100 mM in DMSO / 80 mg/mL in DMSO flybase.orgciteab.com
CAS Number2230821-40-4 mims.comwikidata.orgflybase.orgciteab.com
PubChem ID135157094 mims.comwikidata.org

Broader Implications of this compound Research for PROTAC Development

The study of this compound contributes significantly to the broader understanding and advancement of PROTAC technology. As a PROTAC, this compound exemplifies a paradigm shift from traditional small molecule inhibition to targeted protein degradation via the ubiquitin-proteasome system. Its design, incorporating a specific target binder (lapatinib) and an E3 ligase recruiter (VHL ligand), highlights the modular nature of PROTACs and the potential to design molecules with tailored specificity. mims.comwikidata.orgflybase.org

The demonstrated selectivity of this compound for EGFR over HER2 underscores the capability of PROTACs to discriminate between closely related protein targets, a critical aspect for minimizing off-target effects. mims.comwikidata.orgflybase.orguni.luciteab.com Research involving this compound, particularly in the context of enhancing antibody/ADC internalization, expands the potential therapeutic applications of PROTACs beyond direct target degradation. It suggests that PROTACs could be utilized in combination strategies to improve the efficacy of existing therapies.

Furthermore, the development and study of this compound, along with other PROTACs, inform ongoing efforts to overcome challenges inherent in the PROTAC modality, such as optimizing pharmacokinetic properties like oral bioavailability and in vivo efficacy. Research also focuses on mitigating potential issues like the "Hook effect," where high concentrations can reduce degradation, and minimizing off-target degradation. The exploration of PROTACs like this compound that recruit specific E3 ligases like VHL also contributes to the broader goal of identifying and utilizing a wider range of E3 ligases for targeted degradation.

Future Trajectories for Basic and Translational Research on this compound-like Degraders

Future research trajectories for this compound-like degraders encompass both fundamental investigations and translational applications. At the basic research level, continued exploration of the structural activity relationships of this compound and its analogs will be crucial to further optimize target selectivity, degradation efficiency, and pharmacokinetic properties. Understanding the nuances of ternary complex formation with different EGFR mutations and the VHL ligase will provide valuable insights for rational PROTAC design.

Translational research will focus on evaluating the therapeutic potential of this compound-like degraders in relevant disease models, particularly cancers driven by EGFR overexpression or mutation. This includes assessing their efficacy as single agents and, importantly, in combination therapies. The potential for this compound-like molecules to enhance the activity of EGFR-targeting antibodies or ADCs warrants further investigation in preclinical and potentially clinical settings.

Q & A

Q. What are the established methodologies for synthesizing and characterizing SJF-1521?

Synthesis of this compound typically involves multi-step organic reactions, with purification via column chromatography or recrystallization. Characterization employs spectroscopic techniques (e.g., NMR, IR) and mass spectrometry for structural confirmation . Researchers should cross-validate purity using HPLC (>95%) and elemental analysis, adhering to protocols in peer-reviewed literature .

Q. How can researchers design initial in vitro assays to evaluate this compound’s biological activity?

Begin with cell viability assays (e.g., MTT or resazurin assays) to assess cytotoxicity. Pair this with target-specific assays (e.g., enzyme inhibition kinetics or receptor binding studies) using dose-response curves. Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical power .

Q. What are the critical parameters for ensuring reproducibility in this compound experiments?

Document batch-specific variations (e.g., solvent purity, temperature during synthesis) and standardize storage conditions (e.g., desiccated, −20°C). Use internal standards in analytical workflows and validate protocols through inter-laboratory comparisons .

Q. How should researchers address stability issues of this compound in aqueous solutions?

Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via LC-MS and quantify half-life using first-order kinetics. Stabilizers like antioxidants (e.g., ascorbic acid) or lyophilization may be required .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Employ orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to validate target engagement. Cross-reference pharmacokinetic data (e.g., plasma/tissue concentrations) with phenotypic outcomes. Perform meta-analyses of published datasets to identify confounding variables (e.g., cell line specificity) .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Modify formulation using nano-carriers (liposomes, micelles) or prodrug approaches. Assess bioavailability via AUC calculations in pharmacokinetic studies and compare routes of administration (oral vs. intravenous). Monitor metabolites using tandem mass spectrometry .

Q. How do researchers differentiate off-target effects from this compound’s primary activity?

Utilize chemoproteomics (e.g., affinity-based pull-down assays) or thermal shift assays to map interaction networks. Pair with phenotypic screening in genetically diverse models (e.g., organoids) to isolate context-dependent effects .

Q. What computational tools are effective for predicting this compound’s binding modes?

Apply molecular docking software (AutoDock Vina, Schrödinger) using high-resolution target structures (PDB). Validate predictions with molecular dynamics simulations (GROMACS) and free-energy calculations (MM/PBSA). Cross-correlate with mutagenesis data .

Q. How should long-term toxicity studies for this compound be structured to meet regulatory standards?

Follow OECD guidelines: conduct 28-day repeated-dose studies in rodents, monitoring hematological, histological, and organ-weight parameters. Include recovery groups to assess reversibility. Data must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) for regulatory submissions .

Methodological Notes

  • Data Reporting : Include raw datasets, instrument calibration logs, and statistical code in supplementary materials to enhance reproducibility .
  • Peer Review Preparation : Anticipate critiques on mechanistic hypotheses by preemptively addressing alternative explanations in the discussion section .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines and obtain institutional ethics approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.